3-(2-(4-(difluoromethoxy)phenyl)-2-oxoethyl)-1-(difluoromethyl)-1H-benzo[d]imidazol-3-ium bromide
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Description
3-(2-(4-(difluoromethoxy)phenyl)-2-oxoethyl)-1-(difluoromethyl)-1H-benzo[d]imidazol-3-ium bromide (let’s call it DFM-Bromide for brevity) is a synthetic organic compound. Its chemical structure comprises a benzoimidazole core with difluoromethyl and difluoromethoxy substituents. These fluorine-containing moieties are of interest due to their potential biological and pharmacological applications .
Synthesis Analysis
Molecular Structure Analysis
DFM-Bromide’s molecular structure is crucial for understanding its properties and reactivity. The benzoimidazole scaffold, along with the difluoromethyl and difluoromethoxy groups, contributes to its overall shape and electronic properties. X-ray crystallography or computational methods can provide insights into its 3D arrangement and intermolecular interactions .
Chemical Reactions Analysis
DFM-Bromide may participate in various chemical reactions, such as nucleophilic substitutions, oxidative processes, or metal-catalyzed transformations. Investigating its reactivity with different nucleophiles, electrophiles, and catalysts would shed light on its versatility and potential applications .
Physical and Chemical Properties Analysis
Mechanism of Action
Understanding how DFM-Bromide interacts with biological targets is crucial. It might act as an enzyme inhibitor, receptor modulator, or participate in other biochemical pathways. Researchers would explore its binding affinity, selectivity, and potential therapeutic effects. Mechanistic studies would involve in vitro and in vivo experiments .
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-2-[3-(difluoromethyl)benzimidazol-1-ium-1-yl]ethanone;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F4N2O2.BrH/c18-16(19)23-10-22(13-3-1-2-4-14(13)23)9-15(24)11-5-7-12(8-6-11)25-17(20)21;/h1-8,10,16-17H,9H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOASBELXXYVTQX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=[N+]2CC(=O)C3=CC=C(C=C3)OC(F)F)C(F)F.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrF4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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